molecular formula C17H21N5O4S2 B13363046 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363046
M. Wt: 423.5 g/mol
InChI Key: MFISVLOHSHILFZ-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, a dimethoxyphenyl group, and a piperidinyl group substituted with a methylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with appropriate electrophiles.

    Coupling of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Introduction of the Piperidinyl Group: The piperidinyl group is typically introduced via a nucleophilic substitution reaction.

    Methylsulfonyl Substitution: The methylsulfonyl group is introduced through sulfonylation reactions using reagents such as methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation.

    Substitution: The aromatic rings and the piperidinyl group can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. The presence of the triazole and thiadiazole rings, along with the piperidinyl group, indicates potential activity as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole and thiadiazole rings may play a crucial role in binding to active sites, while the piperidinyl group could enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of both triazole and thiadiazole rings, along with the dimethoxyphenyl and piperidinyl groups, provides a distinct chemical profile that may offer unique interactions and properties compared to similar compounds.

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5O4S2/c1-25-13-7-6-11(9-14(13)26-2)16-20-22-15(18-19-17(22)27-16)12-5-4-8-21(10-12)28(3,23)24/h6-7,9,12H,4-5,8,10H2,1-3H3

InChI Key

MFISVLOHSHILFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)OC

Origin of Product

United States

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